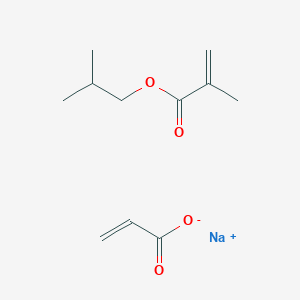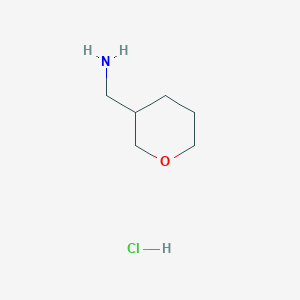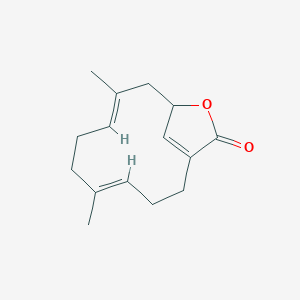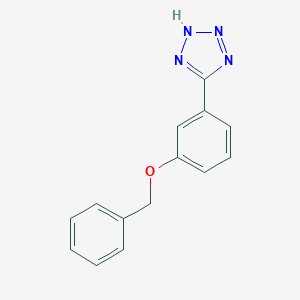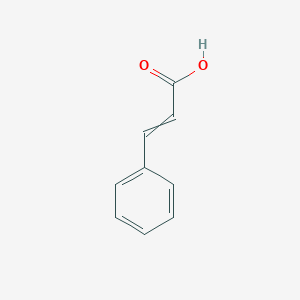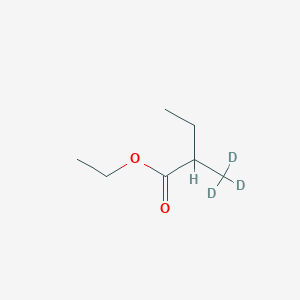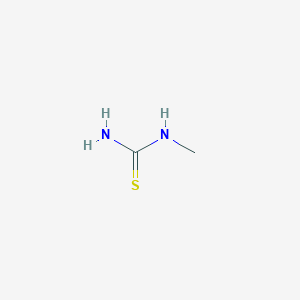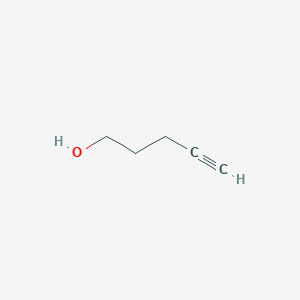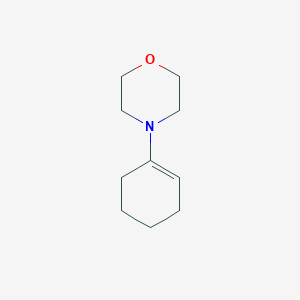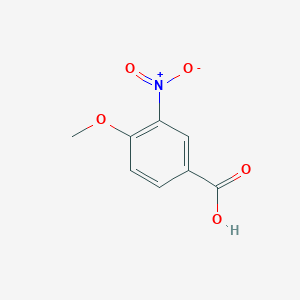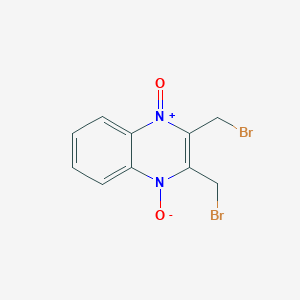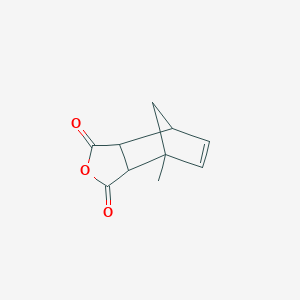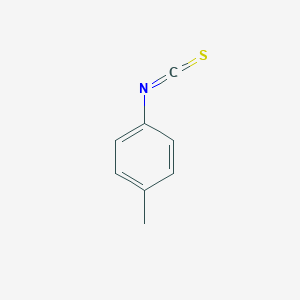
p-Tolyl isothiocyanate
Overview
Description
P-Tolyl isothiocyanate is a chemical compound with the molecular formula C8H7NS . It has been used in the preparation of 6-[1-amino-3-(p-tolyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . It is also used as a capping agent to cap the N-terminal ends of polypeptides and as a pharmaceutical intermediate .
Synthesis Analysis
P-Tolyl isothiocyanate reacts with 6-hydroxy-2,4,5-triaminopyrimidine or with 4,5,6-triaminopyrimidine in DMF and triethylamine to yield 2,4-diamino-5-(p-tolylthioureido)aminopyrimidin-6-one and 4,6-diamino-5-(tolylthioureido)aminopyrimidine .Molecular Structure Analysis
The molecular structure of p-Tolyl isothiocyanate is represented by the SMILES stringCC1=CC=C(C=C1)N=C=S . The InChI Key for this compound is ABQKHKWXTUVKGF-UHFFFAOYSA-N . Chemical Reactions Analysis
P-Tolyl isothiocyanate reacts with 6-hydroxy-2,4,5-triaminopyrimidine or with 4,5,6-triaminopyrimidine in DMF and triethylamine to yield 2,4-diamino-5-(p-tolylthioureido)aminopyrimidin-6-one and 4,6-diamino-5-(tolylthioureido)aminopyrimidine .Physical And Chemical Properties Analysis
P-Tolyl isothiocyanate is a solid substance . Its refractive index is 1.6345 (lit.) . The boiling point is 237 °C (lit.) and 62 °C/0.3 mmHg (lit.) . The melting point is 25-26 °C (lit.) .Scientific Research Applications
p-Tolyl isothiocyanate: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Research: p-Tolyl isothiocyanate serves as an intermediate in pharmaceutical research. It has been utilized in the synthesis of complex molecules such as 6-[1-amino-3-(p-tolyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione, which could have potential therapeutic applications .
Protein Chemistry: In protein chemistry, p-Tolyl isothiocyanate is used as a capping agent to cap the N-terminal ends of polypeptides. This process is crucial for peptide sequencing and understanding protein structure and function .
Antigen Formation: It reacts with human serum albumin to form antigens. These antigens are significant in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate, thus playing a role in occupational health .
Catalysis Studies: p-Tolyl isothiocyanate has been used to study the catalytic role of supported Rhodium (I) complex toward the reductive carbonylation of nitrobenzene in DMF medium. This research contributes to the field of catalysis and material science .
Antimicrobial Agents: Isothiocyanates, the class of compounds to which p-Tolyl isothiocyanate belongs, have been investigated for their antimicrobial properties. They are bioactive products resulting from enzymatic hydrolysis of glucosinolates and have potential as plant-derived antimicrobial agents .
Mechanism of Action
Target of Action
p-Tolyl isothiocyanate is a chemical compound that has been used in various applications, including as a capping agent to cap the N-terminal ends of polypeptides . .
Mode of Action
The mode of action of p-Tolyl isothiocyanate involves its reaction with certain compounds. For instance, it reacts with 6-hydroxy-2,4,5-triaminopyrimidine or with 4,5,6-triaminopyrimidine in DMF and triethylamine to yield 2,4-diamino-5-(p-tolylthioureido)aminopyrimidin-6-one and 4,6-diamino-5-(tolylthioureido)aminopyrimidine, respectively .
Biochemical Pathways
Isothiocyanates, the class of compounds to which p-Tolyl isothiocyanate belongs, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .
Pharmacokinetics
It’s known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The result of the action of p-Tolyl isothiocyanate can be seen in its use in the preparation of 6-[1-amino-3-(p-tolyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . It is also used as a capping agent to cap the N-terminal ends of polypeptides .
Action Environment
The action of p-Tolyl isothiocyanate can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored under dry inert gas away from oxidizing agents and moisture . .
Safety and Hazards
properties
IUPAC Name |
1-isothiocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQKHKWXTUVKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211240 | |
| Record name | Isothiocyanic acid, 4-tolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl isothiocyanate | |
CAS RN |
622-59-3 | |
| Record name | p-Tolyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Tolyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanic acid, 4-tolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TOLYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U6A59KGV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the common application of p-tolyl isothiocyanate in the context of these research papers?
A1: Across these studies, p-tolyl isothiocyanate consistently serves as a key building block in synthesizing substituted thiourea derivatives. [, , , ] These derivatives are then further modified to generate a diverse library of heterocyclic compounds, including isothiobiurets, isodithiobiurets, thiadiazoles, and triazoles. These compounds are of significant interest due to their potential biological activities, particularly as antibacterial and antifungal agents.
Q2: Can you elaborate on the reaction mechanism of p-tolyl isothiocyanate with compounds containing amine or hydrazine groups?
A2: p-Tolyl isothiocyanate readily reacts with nucleophilic species like amines and hydrazides. The reaction proceeds through nucleophilic addition to the isothiocyanate's electrophilic carbon atom, followed by proton transfer. For instance, in the synthesis of S-hepta-O-acetyl-maltosyl-1-aryl-5-p-tolyl-2-isothiobiurets, p-tolyl isothiocyanate reacts with S-hepta-O-acetyl maltosyl-1-aryl isothiocarbamides. [] Similarly, it reacts with acid hydrazides to form aroyl aryloxyacetic thiosemicarbazides. [] These reactions highlight the versatility of p-tolyl isothiocyanate in constructing diverse heterocyclic scaffolds.
Q3: The research mentions evaluating synthesized compounds for antimicrobial activities. Were any structure-activity relationships observed regarding the incorporation of p-tolyl isothiocyanate?
A3: While the papers focus primarily on synthesis, [] explores the structure-activity relationship of synthesized S-maltosyl 2-isothiobiurets and 2,4-isodithiobiurets. Although specific data on the impact of the p-tolyl group isn't explicitly discussed, the study observed that the presence of aryl groups in the synthesized compounds generally contributed to enhanced antimicrobial activity against various bacterial and fungal strains. This suggests that the p-tolyl moiety in p-tolyl isothiocyanate could play a role in the overall antimicrobial efficacy of the final compounds. Further investigations with systematic structural modifications are needed for a definitive conclusion.
Q4: Beyond antimicrobial studies, are there any other reported applications of compounds synthesized using p-tolyl isothiocyanate?
A4: Yes, [] details the synthesis of N-(purin-8-yl)arylamines, utilizing p-tolyl isothiocyanate as a starting material. These compounds are particularly significant as they represent adducts formed from the reaction of metabolically activated arylamines with DNA. This connection to DNA adduct formation makes these compounds valuable tools for investigating the molecular mechanisms of arylamine-induced carcinogenesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



